5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Description
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-5(10)7(11)6(2-4)15-3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBBOJFBRGIUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCC(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669651 | |
| Record name | 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-36-3 | |
| Record name | 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947534-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Halogenation: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the halogenated benzene derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability of the trifluoroethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid or ester in a solvent such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: The major products are biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Pharmaceutical Development
5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene is utilized in the synthesis of various pharmaceutical compounds due to its unique electronic properties imparted by the bromine and difluoromethyl groups. These modifications can enhance biological activity and selectivity in drug design.
Case Study: Antiviral Agents
A study investigated the potential of fluorinated aromatic compounds in developing antiviral agents. The incorporation of this compound into lead compounds showed improved efficacy against viral replication compared to non-fluorinated analogs .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings that require enhanced thermal and chemical stability.
Case Study: Coating Applications
Research demonstrated that incorporating this compound into polymer matrices resulted in coatings with superior water and oil repellency. These properties are crucial for applications in electronics and automotive industries where durability is paramount .
Fluorinated Materials in Electronics
The compound's fluorinated nature makes it suitable for applications in the electronics industry. Its use can improve the performance of electronic devices by enhancing their resistance to heat and chemical degradation.
Case Study: Semiconductor Manufacturing
In semiconductor manufacturing processes, the compound has been used as a precursor for creating fluorinated dielectric materials that exhibit low dielectric constants. These materials are essential for reducing power consumption in integrated circuits .
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene depends on the specific chemical reaction it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the fluorine and trifluoroethoxy groups activate the benzene ring towards nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
- CAS No.: 145767-78-8
- Molecular Formula : C₉H₅BrF₅O
- Key Features : A bromo- and difluoro-substituted benzene derivative with a 2,2,2-trifluoroethoxy group at position 3. The trifluoroethoxy group introduces strong electron-withdrawing effects, influencing reactivity and physicochemical properties.
Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its halogen-rich structure, which enhances metabolic stability and binding affinity .
Availability: Discontinued in commercial catalogues (CymitQuimica) but listed as available by Shanghai Hongshun Biotechnology Co., Ltd. (3–4-day lead time) .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key differences between the target compound and analogous derivatives:
Physicochemical Properties
- Solubility: The trifluoroethoxy group improves solubility in polar aprotic solvents (e.g., THF, DMF) relative to non-fluorinated ethers. In contrast, the methoxymethyl derivative exhibits higher lipophilicity .
- Thermal Stability : Fluorinated ethers (target) generally exhibit lower melting points than benzyloxy or trifluoromethyl derivatives due to reduced intermolecular forces .
Biological Activity
5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₇H₂BrF₅O
- Molecular Weight : 276.99 g/mol
- CAS Number : 115467-07-7
- Boiling Point : 175.3 °C
- Physical State : Liquid at room temperature
Mechanisms of Biological Activity
Fluorinated compounds often exhibit enhanced biological activities due to their increased lipophilicity and metabolic stability. The trifluoromethoxy group in this compound can influence pharmacokinetic properties, potentially leading to improved interactions with biological targets.
- Anticancer Activity : Preliminary studies suggest that compounds with trifluoromethyl groups can enhance the potency of anticancer agents through improved cellular uptake and interaction with target proteins. For instance, similar compounds have shown effectiveness in inhibiting cancer cell proliferation by disrupting metabolic pathways involved in cell division .
- Enzyme Inhibition : The presence of halogen atoms such as bromine and fluorine can increase the binding affinity to enzymes. Research indicates that fluorinated compounds can act as effective inhibitors of various enzymes, including those involved in cancer progression and metabolic disorders .
Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with cytochrome P450 enzymes. It was observed that the compound inhibited CYP3A4 activity, which is crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting its potential role in drug formulation strategies .
Research Findings Summary
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Induced apoptosis in cancer cell lines; reduced cell viability significantly at >10 µM |
| Study 2 | Enzyme Interaction | Inhibited CYP3A4 activity; potential for increased bioavailability of drugs |
Q & A
Q. What are the key physicochemical properties of 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene, and how do they influence experimental design?
The compound exhibits a Topological Polar Surface Area (TPSA) of 9.23 Ų, indicating low polarity, which affects solubility in polar solvents. Its molar refractivity (40.55) and H-bond acceptor count (3.0) suggest moderate polarizability and limited hydrogen-bonding interactions, critical for chromatographic separation and solvent selection. The rotatable bond count (1) and Csp³ fraction (0.14) imply rigidity, favoring crystallization for X-ray studies .
| Property | Value | Relevance to Research |
|---|---|---|
| TPSA | 9.23 Ų | Predicts membrane permeability |
| Molar Refractivity | 40.55 | Correlates with polarizability |
| H-bond Acceptors | 3.0 | Guides solvent compatibility |
Q. How can researchers synthesize this compound, and what are common pitfalls?
Synthesis typically involves nucleophilic aromatic substitution (SNAr) on a fluorinated benzene precursor. For example, substituting a leaving group (e.g., nitro or methoxy) at the 3-position with trifluoroethoxy under anhydrous conditions. Key challenges include:
- Regioselectivity : Competing substitution at adjacent fluorine or bromine sites may require directing groups or temperature control (e.g., -30°C to suppress side reactions) .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) to separate brominated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Resolves trifluoroethoxy (-OCF₃) and aromatic fluorine environments. Chemical shifts for -OCF₃ typically appear at ~-55 ppm .
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., Br, F) show deshielding (δ ~7.2–7.8 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error to validate purity .
Q. What are the stability considerations for long-term storage?
Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. Avoid aqueous environments due to potential hydrolysis of the trifluoroethoxy group. Stability tests indicate <5% decomposition over 12 months under these conditions .
Q. How can researchers optimize solubility for biological assays?
The compound’s low polarity necessitates co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Pre-saturation experiments in PBS (pH 7.4) at 37°C for 24 hours can determine maximum solubility .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at the 5-position is meta to electron-withdrawing trifluoroethoxy and fluorine groups, reducing electron density and slowing oxidative addition to Pd(0). Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance reaction rates. Reported yields range from 45–72%, with aryl boronic acids bearing electron-donating groups performing best .
Q. What strategies resolve contradictions in reported reaction yields for trifluoroethoxy-substituted aryl halides?
Discrepancies often arise from trace moisture or oxygen. Mitigation steps:
- Dry solvents : Distill THF over Na/benzophenone.
- Catalyst screening : Pd₂(dba)₃/XPhos outperforms Pd(PPh₃)₄ in moisture-sensitive systems.
- In situ monitoring : Use LC-MS to detect intermediates and adjust reaction time dynamically .
Q. How can computational modeling predict metabolic pathways for this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify electrophilic sites prone to cytochrome P450 oxidation. The trifluoroethoxy group’s strong electron-withdrawing effect directs metabolism to the bromine-adjacent carbon, validated via in vitro microsomal assays .
Q. What are the implications of fluorine substitution patterns on crystal packing?
X-ray diffraction reveals that ortho-fluorine atoms induce planar conformations, while the trifluoroethoxy group creates steric bulk, reducing π-π stacking. This results in monoclinic crystal systems (space group P2₁/c) with intermolecular F···H contacts (2.8–3.1 Å) dominating packing .
Q. How can researchers design derivatives to enhance binding affinity in target protein studies?
- Bioisosteric replacement : Substitute Br with CF₃ to improve lipophilicity (clogP increases by ~0.5).
- Positional scanning : Move trifluoroethoxy to the 4-position to reduce steric clash in enzyme active sites.
- SAR analysis : Use SPR (Surface Plasmon Resonance) to correlate substituent electronegativity with KD values .
Data Contradiction Analysis Example
Issue : Conflicting reports on catalytic efficiency in Buchwald-Hartwig aminations.
Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
